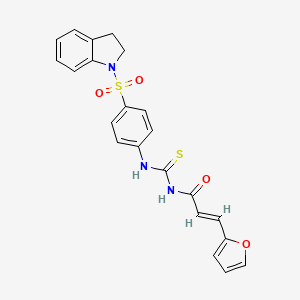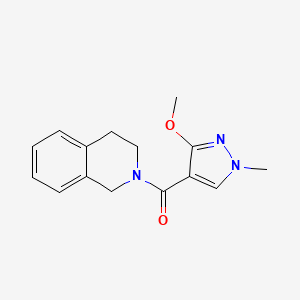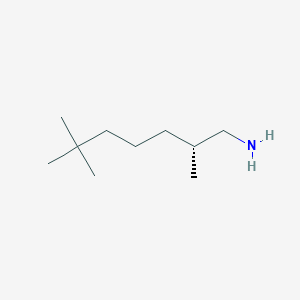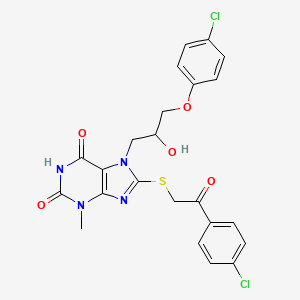![molecular formula C16H14N6OS2 B2714956 2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide CAS No. 1903152-30-6](/img/structure/B2714956.png)
2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide is a highly complex organic compound that features prominently in various fields of research
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Triazoles
, on the other hand, are a class of organic compounds that contain a five-membered ring made up of two carbon atoms and three nitrogen atoms . Triazoles have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide involves a multi-step process:
Formation of the thiazole ring: : This can be achieved through cyclization reactions involving appropriate precursor molecules.
Introduction of the pyridazinyl group: : A triazolo-pyridazine precursor can be attached to the core structure through nucleophilic substitution or similar reactions.
Final amide formation: : Coupling reactions, typically involving reagents like EDCI or HOBt, facilitate the formation of the carboxamide linkage.
Industrial Production Methods
For large-scale industrial production, the synthesis process must be optimized for yield, purity, and cost-effectiveness. Key considerations include:
Choice of solvents: : Solvents that maximize solubility and minimize environmental impact are preferred.
Catalysts and reagents: : The use of efficient catalysts to accelerate reaction rates.
Purification: : Techniques such as recrystallization or chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially altering its thiophen and triazolo components.
Reduction: : Reduction can modify the carboxamide group and other reducible functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as KMnO₄ or H₂O₂.
Reducing agents: : Examples include LiAlH₄ or NaBH₄.
Catalysts: : Transition metal catalysts like Pd/C or PtO₂ for hydrogenation reactions.
Major Products
Oxidation products: : Resulting compounds may include sulfoxides or sulfones.
Reduction products: : Amine derivatives or reduced triazolo-pyridazine rings.
Substitution products: : Varied derivatives depending on the substituents introduced.
Scientific Research Applications
This compound is explored for its:
Chemistry: : As a synthetic intermediate in organic synthesis.
Biology: : Potential bioactive molecule in drug discovery.
Medicine: : Investigation of therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Use as a precursor for advanced materials and functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole derivatives: : Similar core structure with modifications at different positions.
Triazolo-pyridazine compounds: : Varying substitutions on the triazolo and pyridazine rings.
Uniqueness
The combination of the thiazole, triazolo-pyridazine, and carboxamide groups makes it unique in terms of its chemical versatility and potential biological activity.
The world of chemistry never ceases to amaze with its endless possibilities and intricate details
Properties
IUPAC Name |
2,4-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS2/c1-9-15(25-10(2)18-9)16(23)17-7-14-20-19-13-4-3-12(21-22(13)14)11-5-6-24-8-11/h3-6,8H,7H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMWIRRIRNGBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2714877.png)
![N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2714879.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)
![9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine](/img/structure/B2714885.png)


![3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2714889.png)
![1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2714891.png)
![N-(3-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2714892.png)

![benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2714897.png)
